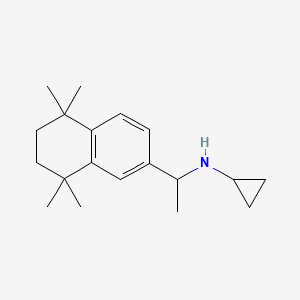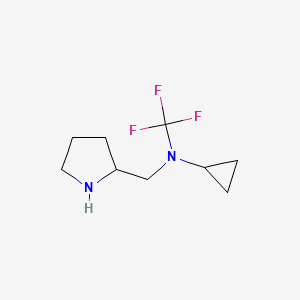![molecular formula C13H14N2O3 B13957617 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester CAS No. 64399-37-7](/img/structure/B13957617.png)
4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps. One common method involves the following steps:
Condensation: 2-aminopyridine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrido[1,2-a]pyrimidine ring system.
Oxidation: The cyclized product is then oxidized using an oxidizing agent such as potassium permanganate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidine ring.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid ethyl ester group.
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Contains a hydroxyl group, which can influence its reactivity and biological activity.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally similar with a quinoline ring system, used for comparative studies in biological activity.
Uniqueness
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific functional groups and ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
属性
CAS 编号 |
64399-37-7 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
ethyl 3-(4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)7-6-10-9-14-11-5-3-4-8-15(11)13(10)17/h3-5,8-9H,2,6-7H2,1H3 |
InChI 键 |
YIXJMFGCUAPJCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CN=C2C=CC=CN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


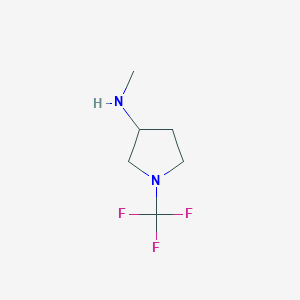
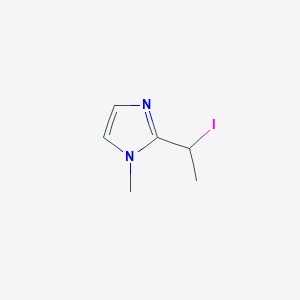
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
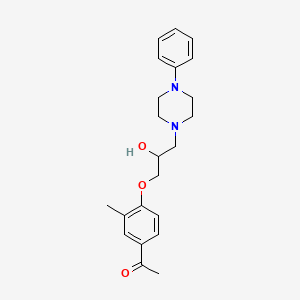


![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
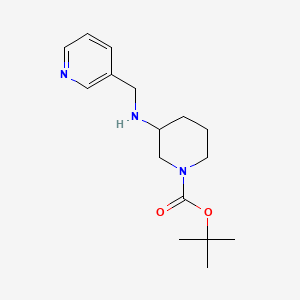

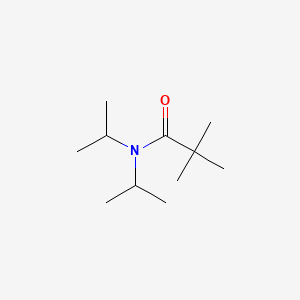

![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
